5-Acetyl-2-nitrobenzonitrile

Medicinal Chemistry Anticancer Drug Discovery Cytotoxicity

Researchers requiring a uniquely substituted nitroarene building block for heterocyclic synthesis face batch-to-batch variability with less-characterized positional isomers. 5-Acetyl-2-nitrobenzonitrile (CAS 223726-10-1), with its distinct 1,2,4-substitution pattern, resolves this risk through well-documented QC (NMR, HPLC, GC) and multi-vendor availability. • Demonstrated in vitro cytotoxicity against breast cancer cells (IC50 ≈ 20 µM) and antimicrobial activity (MIC ≈ 50 µg/mL) for hit-to-lead programs. • Optimized Consensus LogP (0.77) and predicted solubility (2.24 mg/mL) for lead optimization balancing oral bioavailability. • Reliable sigma-H adduct formation in Lewis acid-promoted acridine and fused heterocyclic syntheses. Procure with confidence from validated supply chains to minimize project delays.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 223726-10-1
Cat. No. B1510314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetyl-2-nitrobenzonitrile
CAS223726-10-1
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C9H6N2O3/c1-6(12)7-2-3-9(11(13)14)8(4-7)5-10/h2-4H,1H3
InChIKeySRKUTGLZOMIYJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetyl-2-nitrobenzonitrile (CAS 223726-10-1): A Specialized Nitroaromatic Scaffold for Targeted Synthetic and Biological Applications


5-Acetyl-2-nitrobenzonitrile (CAS 223726-10-1) is a multifunctional aromatic compound with a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol [1]. It belongs to the class of nitro-substituted benzonitriles and features a unique 1,2,4-substitution pattern on the benzene ring, incorporating an acetyl group, a nitro group, and a nitrile group [1]. This specific arrangement of electron-withdrawing and electron-donating substituents creates a distinctive electronic profile that is not replicated by its positional isomers or simpler nitrobenzonitriles. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of fused heterocyclic systems and as a building block in medicinal chemistry for the development of potential antimicrobial and antitumor agents [1].

Procurement Alert: Why Simple Nitrobenzonitrile Analogs Cannot Substitute for 5-Acetyl-2-nitrobenzonitrile (CAS 223726-10-1)


A generic substitution with a closely related analog like 2-nitrobenzonitrile or an amino derivative is not scientifically valid. The unique 1,2,4-substitution pattern of 5-acetyl-2-nitrobenzonitrile creates a specific electronic and steric environment that dictates its reactivity in cross-coupling reactions, its hydrogen-bonding capacity, and its interaction with biological targets . For instance, the presence of the acetyl group at the 5-position relative to the nitrile is crucial for certain cyclization reactions, while the nitro group at the 2-position provides a distinct redox-active center [1]. Replacing this compound with 4-acetyl-2-nitrobenzonitrile (CAS 860575-80-0), which differs only in the position of the acetyl group, or with 5-acetyl-2-aminobenzonitrile (CAS 33720-71-7), which replaces the nitro group with an amino group, will alter the compound's LogP, solubility, and metabolic profile, leading to divergent outcomes in both synthetic yields and biological assays [2].

5-Acetyl-2-nitrobenzonitrile (CAS 223726-10-1): Head-to-Head Data vs. Key Comparators


Differentiated Antitumor Activity vs. 2-Nitrobenzonitrile

5-Acetyl-2-nitrobenzonitrile demonstrates measurable cytotoxicity against breast cancer cells, with a reported IC50 of approximately 20 µM . In contrast, the simpler analog 2-nitrobenzonitrile (CAS 612-24-8) is not associated with significant antitumor activity in the same concentration range, and its primary application is as a synthetic intermediate .

Medicinal Chemistry Anticancer Drug Discovery Cytotoxicity

Positional Isomer Comparison: 5-Acetyl vs. 4-Acetyl Substitution Impacts Physicochemical Properties

The 5-acetyl positional isomer (CAS 223726-10-1) and the 4-acetyl isomer (CAS 860575-80-0) share the same molecular formula (C9H6N2O3) and molecular weight (190.16 g/mol) but differ in the substitution pattern on the benzene ring . This difference in substitution directly impacts their lipophilicity, as calculated by multiple methods. The consensus Log P (o/w) for the 5-acetyl isomer is 0.77 . While the exact experimental LogP for the 4-acetyl isomer is not widely published, a different substitution pattern is known to alter dipole moment and hydrogen-bonding capacity, which can affect membrane permeability and target binding in drug discovery contexts [1].

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Divergent Synthetic Utility: Nitro vs. Amino Group in Heterocycle Formation

5-Acetyl-2-nitrobenzonitrile serves as a key intermediate in the synthesis of acridines via Lewis acid-promoted transformations of the nitro group [1]. The nitro group can be reduced to an amine for further functionalization or can participate in nucleophilic aromatic substitution reactions. In contrast, 5-acetyl-2-aminobenzonitrile (CAS 33720-71-7), while useful, lacks the nitro group's redox-active and electrophilic character, limiting its use in certain nitro-specific cycloadditions and σH-adduct formations [1].

Organic Synthesis Heterocyclic Chemistry Building Blocks

Supply Chain Consistency: Standardized Purity and Documentation vs. Less Characterized Analogs

5-Acetyl-2-nitrobenzonitrile is available from multiple reputable suppliers with a standard purity of 96% or higher, often accompanied by detailed certificates of analysis including NMR, HPLC, and GC data . In contrast, some close analogs, such as the 3-acetyl-4-nitro isomer (CAS 180343-61-7), are less widely stocked and have fewer publicly available quality assurance documents, which can introduce variability and delay into research workflows [1].

Chemical Procurement Quality Control Reproducibility

Lipophilicity and Solubility Profile: Differentiated from 2-Nitrobenzonitrile

The incorporation of an acetyl group significantly alters the physicochemical profile of the benzonitrile scaffold. The consensus Log P (o/w) for 5-acetyl-2-nitrobenzonitrile is calculated as 0.77, with a predicted aqueous solubility of approximately 2.24 mg/mL (LogS = -1.93) . In comparison, 2-nitrobenzonitrile is reported to be insoluble in water , and its simpler structure suggests a different LogP, which would impact its distribution and handling in aqueous biological assays.

Drug Design ADME Properties Solubility Prediction

High-Value Application Scenarios for 5-Acetyl-2-nitrobenzonitrile (CAS 223726-10-1) in R&D and Procurement


Medicinal Chemistry: Early-Stage Anticancer and Antimicrobial Screening

Based on its demonstrated in vitro cytotoxicity against breast cancer cells (IC50 ≈ 20 µM) and antimicrobial activity (MIC ≈ 50 µg/mL) , 5-acetyl-2-nitrobenzonitrile is a valuable starting point for medicinal chemistry hit-to-lead programs. Its improved aqueous solubility compared to simpler nitrobenzonitriles makes it more amenable to biological assays, reducing the risk of solvent-related artifacts. Researchers seeking novel scaffolds for oncology or infectious disease targets should prioritize this compound over its less active analogs.

Synthetic Organic Chemistry: Construction of Fused Heterocycles

This compound is specifically useful as a nitroarene partner in Lewis acid-promoted transformations for the synthesis of acridines and related fused heterocyclic systems . Its unique 1,2,4-substitution pattern and the presence of the nitro group enable the formation of σH-adducts, a key step in these reactions . Chemists developing new synthetic methodologies for nitrogen-containing heterocycles will find this building block essential, as it provides reactivity not available from amino-substituted analogs like 5-acetyl-2-aminobenzonitrile.

Physicochemical and ADME Profiling: A Reference Compound for LogP Optimization

With its well-characterized lipophilicity (Consensus LogP = 0.77) and predicted solubility (2.24 mg/mL) , 5-acetyl-2-nitrobenzonitrile can serve as a reference standard or starting point in lead optimization programs aimed at balancing LogP and solubility. Its calculated properties place it in a favorable range for oral bioavailability, and it can be used as a benchmark when comparing the properties of novel analogs or positional isomers.

Reproducible Chemical Procurement: A Preferred Building Block for High-Throughput Experimentation

Due to its robust supply chain, with multiple vendors offering ≥96% purity and comprehensive QC documentation (NMR, HPLC, GC) , 5-acetyl-2-nitrobenzonitrile is a lower-risk procurement choice for high-throughput experimentation and library synthesis. Selecting this compound over less documented positional isomers like 3-acetyl-4-nitrobenzonitrile minimizes the likelihood of project delays caused by impurities or batch-to-batch variability, thereby supporting more reproducible and reliable research outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Acetyl-2-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.